3',5'-cyclic purine nucleoside phosphorothioates
3',5'-Cyclic Purine Nucleoside Phosphorothioates are a class of small molecule drugs that feature a cyclic guanosine or adenosine structure modified with a phosphorothioate linkage. These compounds have been extensively studied for their potential in treating viral infections, particularly hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The unique chemical modification provides enhanced stability against nucleases, potentially leading to improved pharmacokinetic properties and reduced side effects compared to their unmodified counterparts.
The cyclic structure allows for the formation of G-quadruplexes, which can modulate gene expression or inhibit viral replication. Additionally, phosphorothioates exhibit increased resistance to degradation by endogenous nucleases, thereby prolonging their biological activity in vivo. These properties make 3',5'-cyclic purine nucleoside phosphorothioates a promising therapeutic option for various diseases associated with RNA viruses and other targets within the field of virology.

構造 | 化学名 | CAS | MF |
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Sp-8-Br-cGMPS | 153660-03-8 | C10H11BRN5O6PS |
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Sp-cAMPS | 93602-66-5 | C10H11N5O5PS-.C6H16N+ |
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Rp-cAMPS | 73208-40-9 | C10H12N5O5PS.C6H15N |
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Adenosine,8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (R)-phosphorothioate] (9CI) | 129735-01-9 | C16H14N5O5PS2Cl-.Na+ |
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Sp-Camps | 71774-13-5 | C10H12N5O5PS |
関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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